(3E)-N-(Adamantan-1-YL)-3-{[2-(2-bromo-4-methylphenoxy)acetamido]imino}butanamide
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Overview
Description
(3E)-N-(Adamantan-1-YL)-3-{[2-(2-bromo-4-methylphenoxy)acetamido]imino}butanamide is a complex organic compound characterized by its unique structure, which includes an adamantane moiety and a bromo-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(Adamantan-1-YL)-3-{[2-(2-bromo-4-methylphenoxy)acetamido]imino}butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction involving adamantane and a suitable halogenating agent.
Bromo-Substituted Phenoxy Group Introduction: The phenoxy group is brominated using a brominating agent such as N-bromosuccinimide (NBS).
Amidation Reaction: The final step involves the coupling of the adamantane derivative with the bromo-substituted phenoxy compound under appropriate conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(Adamantan-1-YL)-3-{[2-(2-bromo-4-methylphenoxy)acetamido]imino}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-N-(Adamantan-1-YL)-3-{[2-(2-bromo-4-methylphenoxy)acetamido]imino}butanamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antiviral or anticancer agent due to its unique structural features.
Materials Science: Used in the development of novel polymers and materials with specific properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (3E)-N-(Adamantan-1-YL)-3-{[2-(2-bromo-4-methylphenoxy)acetamido]imino}butanamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, while the bromo-substituted phenoxy group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in disrupting cellular processes critical for viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with applications in the synthesis of various compounds.
Acetylacetone: Known for its keto-enol tautomerism and use in coordination chemistry.
Uniqueness
(3E)-N-(Adamantan-1-YL)-3-{[2-(2-bromo-4-methylphenoxy)acetamido]imino}butanamide stands out due to its combination of an adamantane core and a bromo-substituted phenoxy group, which imparts unique chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C23H30BrN3O3 |
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Molecular Weight |
476.4 g/mol |
IUPAC Name |
(3E)-N-(1-adamantyl)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C23H30BrN3O3/c1-14-3-4-20(19(24)5-14)30-13-22(29)27-26-15(2)6-21(28)25-23-10-16-7-17(11-23)9-18(8-16)12-23/h3-5,16-18H,6-13H2,1-2H3,(H,25,28)(H,27,29)/b26-15+ |
InChI Key |
XUKJLOXWZYPDCM-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC23CC4CC(C2)CC(C4)C3)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC23CC4CC(C2)CC(C4)C3)Br |
Origin of Product |
United States |
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